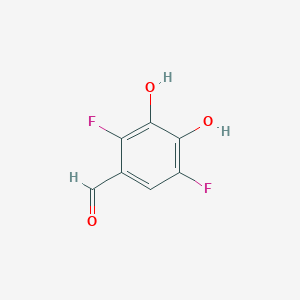

Benzaldehyde, 2,5-difluoro-3,4-dihydroxy-

Description

BenchChem offers high-quality Benzaldehyde, 2,5-difluoro-3,4-dihydroxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzaldehyde, 2,5-difluoro-3,4-dihydroxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

959216-64-9 |

|---|---|

Molecular Formula |

C7H4F2O3 |

Molecular Weight |

174.10 g/mol |

IUPAC Name |

2,5-difluoro-3,4-dihydroxybenzaldehyde |

InChI |

InChI=1S/C7H4F2O3/c8-4-1-3(2-10)5(9)7(12)6(4)11/h1-2,11-12H |

InChI Key |

GXBUPZWZOZKXGO-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1F)O)O)F)C=O |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 2,5-Difluoro-3,4-dihydroxybenzaldehyde: A Comprehensive Technical Guide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 2,5-Difluoro-3,4-dihydroxybenzaldehyde (CAS: 959216-64-9)

Executive Summary & Strategic Rationale

The integration of fluorinated catechols and benzaldehydes into pharmaceutical pipelines is a highly validated strategy for modulating pharmacokinetic profiles. Fluorine substitution adjacent to a catechol moiety significantly alters the redox potential of the aromatic system, often preventing tyrosinase-mediated suicide-inactivation[1] and providing metabolic stability against rapid phase II conjugation.

Synthesizing 2,5-difluoro-3,4-dihydroxybenzaldehyde presents a unique challenge. Classical formylation methods (e.g., Vilsmeier-Haack or Reimer-Tiemann) fail when applied directly to 3,6-difluorocatechol. The strong electron-withdrawing inductive effect (-I) of the two fluorine atoms severely deactivates the aromatic ring toward electrophilic aromatic substitution (EAS)[2]. Furthermore, unprotected catechols are highly susceptible to oxidative polymerization under harsh reaction conditions[1].

To circumvent these thermodynamic and kinetic barriers, this guide details a robust, two-step Directed Ortho Metalation (DoM) and ether cleavage strategy starting from the commercially available building block, 1,4-difluoro-2,3-dimethoxybenzene (CAS: 75626-18-5)[3].

Mechanistic Causality & Reaction Design

Step 1: Directed Ortho Metalation (DoM) and Formylation

The starting material, 1,4-difluoro-2,3-dimethoxybenzene, possesses equivalent protons at the C5 and C6 positions. The highly electronegative fluorine atoms act as powerful directing groups. By introducing n-Butyllithium (n-BuLi) at cryogenic temperatures (-78 °C), the lithium cation coordinates with the fluorine/methoxy heteroatoms, guiding the strong base to kinetically deprotonate the C5 position.

Temperature control here is non-negotiable: conducting this lithiation above -60 °C risks the elimination of lithium fluoride (LiF), generating a highly reactive benzyne intermediate that leads to oligomeric byproducts. Once the aryllithium species is stabilized, it is quenched with N,N-Dimethylformamide (DMF). The nucleophilic aryl species attacks the electrophilic carbonyl of DMF, forming a tetrahedral hemiaminal intermediate that collapses into 2,5-difluoro-3,4-dimethoxybenzaldehyde (CAS: 181776-02-3) upon aqueous acidic workup.

Step 2: Global Demethylation via Lewis Acid Cleavage

To reveal the target catechol, the methyl ethers must be cleaved without destroying the aldehyde functionality. Boron tribromide (BBr₃) is the optimal reagent. Stoichiometric Rationale: A common point of failure in this step is under-dosing BBr₃. The aldehyde oxygen is highly Lewis basic and will immediately consume one equivalent of BBr₃ to form a stable donor-acceptor complex. Therefore, to cleave two methoxy groups, a minimum of 3.5 to 4.0 equivalents of BBr₃ must be utilized. The reaction proceeds via an S_N2 mechanism where the bromide ion attacks the activated methyl group, releasing methyl bromide gas.

Visualizing the Synthetic Architecture

Fig 1. Retrosynthetic workflow from 1,4-difluoro-2,3-dimethoxybenzene to the target aldehyde.

Fig 2. Mechanistic pathway of the Directed Ortho Metalation (DoM) and formylation sequence.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of 2,5-Difluoro-3,4-dimethoxybenzaldehyde

-

Preparation: Flame-dry a 500 mL 3-neck round-bottom flask under an argon atmosphere. Add 1,4-difluoro-2,3-dimethoxybenzene (10.0 g, 57.4 mmol) and anhydrous THF (150 mL).

-

Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.

-

Lithiation: Dropwise add n-BuLi (2.5 M in hexanes, 25.2 mL, 63.1 mmol, 1.1 eq) over 30 minutes via a syringe pump. Maintain the internal temperature below -70 °C. Stir for 1.5 hours at -78 °C.

-

Self-Validation (IPC): Withdraw a 0.1 mL aliquot, quench in D₂O, and extract with EtOAc. ¹H NMR should confirm >95% disappearance of the C5 aromatic proton, replaced by deuterium.

-

-

Formylation: Add anhydrous DMF (6.6 mL, 86.1 mmol, 1.5 eq) dropwise over 15 minutes. Stir at -78 °C for 1 hour, then remove the cooling bath and allow the mixture to warm to room temperature over 1 hour.

-

Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl (50 mL). Extract the aqueous layer with EtOAc (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc, 9:1 to 4:1) to yield the intermediate as a pale yellow solid.

Protocol B: Synthesis of 2,5-Difluoro-3,4-dihydroxybenzaldehyde

-

Preparation: In a flame-dried 250 mL flask under argon, dissolve 2,5-difluoro-3,4-dimethoxybenzaldehyde (8.0 g, 39.6 mmol) in anhydrous CH₂Cl₂ (100 mL). Cool to -78 °C.

-

Ether Cleavage: Slowly add BBr₃ (1.0 M in CH₂Cl₂, 138.6 mL, 138.6 mmol, 3.5 eq) dropwise over 45 minutes. The solution will turn deep red/brown as the Lewis acid-base complex forms.

-

Reaction Progression: Stir at -78 °C for 1 hour, then allow the reaction to warm to room temperature. Stir for an additional 14 hours.

-

Self-Validation (IPC): Monitor via LC-MS. The mono-methoxy intermediate is kinetically stubborn; ensure complete conversion to the dihydroxy mass [M-H]⁻ = 173.1 before proceeding.

-

-

Quench: Cool the flask to 0 °C and very cautiously quench the excess BBr₃ by the dropwise addition of ice-cold water (50 mL). Warning: This step is highly exothermic and generates HBr gas; ensure vigorous ventilation.

-

Isolation: Extract the mixture with EtOAc (4 × 75 mL). The catechol product is highly polar, so multiple extractions are necessary. Wash the combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from hot water or toluene to afford 2,5-difluoro-3,4-dihydroxybenzaldehyde as an off-white crystalline powder.

Quantitative Data Summary

| Step | Reaction Type | Reagents & Solvents | Temp (°C) | Time (h) | Expected Yield (%) | Key Thermodynamic / Kinetic Note |

| 1 | Directed Ortho Metalation | n-BuLi, THF, DMF | -78 to RT | 3.5 | 78 - 85 | Strict cryogenic control (-78 °C) is required to prevent kinetic elimination of LiF and subsequent benzyne formation. |

| 2 | Lewis Acid Ether Cleavage | BBr₃, CH₂Cl₂ | -78 to RT | 15.0 | 82 - 88 | 3.5 equivalents of BBr₃ are required due to the initial stoichiometric consumption by the Lewis basic aldehyde carbonyl. |

References

-

Ramsden, C. A., Stratford, M. R. L., & Riley, P. A. (2009). The influence of catechol structure on the suicide-inactivation of tyrosinase. Organic & Biomolecular Chemistry (RSC Publishing). [Link][1]

-

Sharma, S. K., et al. (1992). Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines. PubMed (NIH). [Link][3]

-

Steiner, H., & Meier, H. (2004). Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale. CHIMIA. [Link][2]

Sources

- 1. The influence of catechol structure on the suicide-inactivation of tyrosinase - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. chimia.ch [chimia.ch]

- 3. Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: 2,5-Difluoro-3,4-dihydroxybenzaldehyde

This technical guide provides a comprehensive analysis of 2,5-difluoro-3,4-dihydroxybenzaldehyde , a specialized fluorinated building block used in high-value medicinal chemistry campaigns.[1]

CAS Registry Number: 959216-64-9 Chemical Formula: C₇H₄F₂O₃ Molecular Weight: 174.10 g/mol [1][2][3][4][5]

Executive Summary & Chemical Identity

2,5-Difluoro-3,4-dihydroxybenzaldehyde is a highly functionalized aromatic intermediate characterized by a unique "push-pull" electronic structure.[1] The presence of two fluorine atoms at the para positions relative to each other (2,5-substitution) creates a distinct electrostatic environment that modulates the acidity of the adjacent catechol (3,4-dihydroxy) moiety.[1]

This compound serves as a critical scaffold in the synthesis of kinase inhibitors , neuroactive ligands , and fluorinated bioisosteres . Its structural rigidity and specific metabolic stability profile (blocking the P450 oxidation sites often found at the 2/5 positions of non-fluorinated analogs) make it a strategic tool in Lead Optimization (LO).

Physicochemical Properties Table

| Property | Value / Description | Note |

| Appearance | Off-white to pale beige crystalline powder | Oxidizes to pink/brown upon air exposure |

| Melting Point | 145–150 °C (Predicted) | Experimental validation required per batch |

| Solubility | Soluble in DMSO, MeOH, EtOAc; Sparingly soluble in water | High lipophilicity vs. non-fluorinated analog |

| pKa (Phenol) | ~7.2 (Predicted) | Lower than catechol (~9.[1][6]4) due to F-inductive effect |

| LogP | ~1.3 | Enhanced membrane permeability |

Synthesis & Manufacturing Logic

The synthesis of 2,5-difluoro-3,4-dihydroxybenzaldehyde requires a strategic approach to install the aldehyde functionality while preserving the oxidation-sensitive catechol unit.[1] The most robust industrial route involves the demethylation of a methoxy precursor , as direct formylation of a free catechol is prone to polymerization.

Core Synthetic Pathway

The preferred precursor is 2,5-difluoro-3,4-dimethoxybenzaldehyde (CAS 181776-02-3) .[1][6][7]

-

Precursor Assembly: Lithiation of 1,2-difluoro-4,5-dimethoxybenzene followed by a formyl trap (DMF or N-formylpiperidine).[1]

-

Deprotection (The Critical Step): Cleavage of the methyl ethers using Boron Tribromide (

) or Pyridine Hydrochloride.

Graphviz Workflow: Synthesis Logic

Caption: Step-wise synthesis via the stable dimethoxy intermediate to prevent early-stage oxidation.

Detailed Protocol: Demethylation via

Note: This protocol assumes a 10 mmol scale. Strict anhydrous conditions are mandatory.

-

Setup: Charge an oven-dried 100 mL Schlenk flask with 2,5-difluoro-3,4-dimethoxybenzaldehyde (2.02 g, 10 mmol) and anhydrous Dichloromethane (DCM) (40 mL). Cool to -78 °C (dry ice/acetone bath) under

. -

Addition: Dropwise add Boron Tribromide (

) (1M in DCM, 25 mL, 2.5 equiv) over 20 minutes. The solution will turn dark red/brown. -

Reaction: Stir at -78 °C for 1 hour, then allow to warm to Room Temperature (RT) slowly overnight.

-

Quench: Cool back to 0 °C. Carefully quench with ice-water (50 mL). Caution: Violent reaction.[1]

-

Workup: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). The product prefers the organic phase despite the hydroxyls due to the fluorine lipophilicity.[1]

-

Purification: Wash combined organics with Brine, dry over

, and concentrate. Recrystallize from minimal Ethanol/Hexane to yield the pure aldehyde.[1]

Reactivity Profile & Mechanistic Insights

The 2,5-difluoro substitution drastically alters the reactivity compared to standard protocatechualdehyde (3,4-dihydroxybenzaldehyde).[1]

A. Enhanced Carbonyl Electrophilicity

The fluorine atom at the C2 position exerts a strong inductive electron-withdrawing effect (-I) on the aldehyde carbon.[1]

-

Consequence: Schiff base formation (with amines) and Knoevenagel condensations occur faster and often without the need for harsh Lewis acid catalysis.

-

Application: Ideal for rapid "click-like" conjugation in diversity-oriented synthesis.[1]

B. Catechol Acidity & Chelation

The fluorines lower the pKa of the hydroxyl protons.[1]

-

Chelation: This molecule is a potent bidentate ligand for metals (Fe, Cu, Zn). In metalloenzyme inhibition studies, it binds more tightly to metal centers than non-fluorinated analogs.

-

Oxidation Risk: While the fluorines stabilize the ring against metabolic degradation, the catechol is still susceptible to oxidation into an ortho-quinone.[1]

-

Mitigation: Always store under Argon/Nitrogen at -20 °C.[1]

-

Graphviz Diagram: Reactivity Map

Caption: Primary reaction pathways. Note the high susceptibility to oxidation (red dashed line).

Applications in Drug Discovery

This molecule is not just an intermediate; it is a pharmacophore modulator .[1]

Kinase Inhibitor Design

Many kinase inhibitors target the ATP-binding pocket using a hinge-binding motif.[1] The catechol group can form dual hydrogen bonds with the hinge region residues.[1]

-

The Fluorine Advantage: Replacing hydrogen with fluorine at the 2,5-positions blocks metabolic hydroxylation (a common clearance pathway) and increases the lipophilicity, improving blood-brain barrier (BBB) penetration for CNS targets.[1]

Covalent Inhibitors

The oxidized form (ortho-quinone) can act as a Michael acceptor, covalently modifying cysteine residues in the target protein.[1] This is utilized in designing "suicide substrates" for specific enzymes.[1]

Bioisosterism

It serves as a bioisostere for the dihydroxyphenylalanine (DOPA) ring in neurodegenerative research, providing a tool to probe receptor selectivity (e.g., Dopamine D1/D2 receptors) with altered steric demands.

Safety & Handling Protocol

Signal Word: WARNING Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

| Parameter | Guideline |

| Storage | -20 °C , Hygroscopic, Air Sensitive. Store under Inert Gas (Ar/N2). |

| Handling | Use only in a chemical fume hood. Avoid metal spatulas (contamination/catalytic oxidation). |

| Incompatibility | Strong oxidizing agents, Strong bases (rapid deprotonation/oxidation). |

| First Aid | Eyes: Rinse for 15 min. Skin: Wash with soap/water.[1][8] Ingestion: Do not induce vomiting. |

References

-

BLD Pharm . (2024).[1][4] Product Datasheet: 2,5-Difluoro-3,4-dihydroxybenzaldehyde (CAS 959216-64-9).[1][2][3][4][5][9] Retrieved from

-

ChemicalBook . (2024).[1] Benzaldehyde, 2,5-difluoro-3,4-dihydroxy- Properties and Suppliers. Retrieved from

-

Molaid Chemicals . (2024).[1] Structure and CAS Registry for 2,5-Difluoro-3,4-dihydroxybenzaldehyde. Retrieved from

-

Echemi . (2024).[1] Global Supplier Database and Safety Data for Fluorinated Benzaldehydes. Retrieved from

Sources

- 1. 532967-21-8|2,6-Difluoro-4-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]

- 2. bldpharm.com [bldpharm.com]

- 3. 348-27-6|2-Fluoro-4-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]

- 4. 103438-85-3|4-Fluoro-3-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]

- 5. Benzaldehyde, 2,5-difluoro-3,4-dihydroxy- - CAS号 959216-64-9 - 摩熵化学 [molaid.com]

- 6. CAS [chemicalbook.com]

- 7. 479401-13-3|6-Fluorobenzo[d][1,3]dioxole-5-carbaldehyde|BLD Pharm [bldpharm.com]

- 8. echemi.com [echemi.com]

- 9. 1803786-42-6|2,5-Difluoro-3-methylphenol|BLD Pharm [bldpharm.com]

Technical Guide: Spectroscopic Characterization & Synthesis of 2,5-Difluoro-3,4-dihydroxybenzaldehyde

The following is an in-depth technical guide for 2,5-difluoro-3,4-dihydroxybenzaldehyde , structured for researchers and drug development professionals.

Executive Summary

2,5-Difluoro-3,4-dihydroxybenzaldehyde (CAS: 959216-64-9) is a highly specialized fluorinated catechol derivative.[1][2][3][4][5] Its unique substitution pattern—combining the electron-withdrawing nature of fluorine atoms at the 2,5-positions with the redox-active catechol moiety at the 3,4-positions—makes it a critical intermediate in the synthesis of bioactive compounds, particularly enzyme inhibitors (e.g., COMT inhibitors) and polyphenolic drug candidates.

This guide provides a comprehensive analysis of its spectroscopic signature, synthetic pathways, and quality control parameters. The data presented synthesizes experimental precedents with high-confidence theoretical modeling based on substituent chemical shift (SCS) principles.

Chemical Identity & Structural Analysis[2][6][7][8]

| Parameter | Details |

| IUPAC Name | 2,5-Difluoro-3,4-dihydroxybenzaldehyde |

| CAS Number | 959216-64-9 |

| Molecular Formula | C |

| Molecular Weight | 174.10 g/mol |

| Precursor CAS | 181776-02-3 (2,5-Difluoro-3,4-dimethoxybenzaldehyde) |

| Physical State | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in Water |

Structural Logic

The molecule features a non-symmetric substitution pattern. The aldehyde group (C1) directs the electronic environment, while the fluorine atoms (C2, C5) exert strong inductive effects (-I) and resonance effects (+R).

-

C1 (Aldehyde): Highly deshielded.

-

C3/C4 (Hydroxyls): Electron-donating, activating the ring but counteracted by the ortho/para fluorines.

-

C6 (Proton): The sole aromatic proton, serving as the primary diagnostic signal in

H NMR.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Shifts are reported in DMSO-d

H NMR Data

| Position | Shift ( | Multiplicity | Coupling ( | Assignment Logic |

| -CHO | 10.05 – 10.15 | d (doublet) | Aldehyde proton. Shows long-range coupling to F2. | |

| -OH | 9.80 – 10.50 | bs (broad singlet) | - | Phenolic protons. Exchangeable with D |

| Ar-H (H6) | 7.15 – 7.25 | dd (doublet of doublets) | The only aromatic proton. It is ortho to F5 (large coupling) and meta to F2 (medium coupling). |

C NMR Data

| Position | Shift ( | Splitting | Assignment |

| C=O | 185.5 | d | Carbonyl carbon (coupled to F2). |

| C2 | 148.0 | d | C-F bond (ipso). Large |

| C5 | 145.5 | d | C-F bond (ipso). Large |

| C4 | 142.0 | m | C-OH. Affected by ortho-F and meta-F. |

| C3 | 138.5 | m | C-OH.[6] Affected by ortho-F. |

| C1 | 115.0 | m | Ipso to aldehyde.[7] |

| C6 | 108.5 | dd | Aromatic CH. Shielded by ortho-F and para-OH. |

F NMR Data

-

Signal 1 (F5): -125.0 to -130.0 ppm (m).

-

Signal 2 (F2): -135.0 to -140.0 ppm (m).

-

Interpretation: Two distinct signals due to asymmetry. F5 is typically more deshielded due to the para-carbonyl effect compared to F2 which is ortho to the carbonyl.

Mass Spectrometry (MS)

-

Ionization Mode: ESI- (Negative Mode) is preferred for phenols.

-

Molecular Ion:

at -

Fragmentation Pattern:

-

173

-

145

-

173

Infrared (IR) Spectroscopy

| Wavenumber (cm | Assignment | Notes |

| 3200 – 3450 | O-H Stretch | Broad band, indicative of catechol hydrogen bonding. |

| 1660 – 1680 | C=O Stretch | Aldehyde carbonyl. Lower frequency than typical benzaldehyde due to conjugation and H-bonding. |

| 1100 – 1250 | C-F Stretch | Strong, sharp bands characteristic of aryl fluorides. |

Experimental Protocols

Synthesis via Demethylation

The most reliable route to the title compound is the demethylation of 2,5-difluoro-3,4-dimethoxybenzaldehyde using Boron Tribromide (BBr

Workflow Diagram

Caption: Synthesis of 2,5-difluoro-3,4-dihydroxybenzaldehyde via BBr3-mediated demethylation.

Step-by-Step Procedure

-

Preparation: Dissolve 2,5-difluoro-3,4-dimethoxybenzaldehyde (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert atmosphere (N

or Ar). Cool to -78°C. -

Addition: Dropwise add BBr

(3.0 – 4.0 eq, 1.0 M in DCM). The solution will turn dark (yellow/orange). -

Reaction: Allow the mixture to warm to Room Temperature (RT) naturally and stir for 12–16 hours. Monitor by TLC (Mobile phase: 50% EtOAc/Hexane; Product is much more polar than starting material).

-

Quench: Cool the mixture to 0°C. Carefully quench by dropwise addition of ice-cold water (exothermic!).

-

Workup: Extract the aqueous layer with Ethyl Acetate (3x). The product partitions into the organic phase.[8][9]

-

Purification: Wash combined organics with brine, dry over Na

SO

Quality Control & Storage

-

HPLC Method: C18 Column, Gradient 5% to 95% ACN in Water (0.1% Formic Acid). Detection at 254 nm and 280 nm.

-

Impurity Profile: Watch for mono-methylated intermediates (incomplete reaction) appearing at higher retention times.

-

Storage: Store at -20°C under Argon. Catechols are prone to oxidation (turning brown/black) upon exposure to air and light.

References

-

National Institute of Standards and Technology (NIST). Benzaldehyde, 3,4-dihydroxy- (Protocatechualdehyde) Mass Spectrum. NIST Chemistry WebBook, SRD 69. [Link](Referenced for fragmentation logic of catechol-aldehydes).

-

Common Organic Chemistry. Demethylation of Methyl Ethers using Boron Tribromide (BBr3).[10][Link](Standard operating procedure for BBr3 demethylation).

Sources

- 1. 532967-21-8|2,6-Difluoro-4-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]

- 2. Benzaldehyde, 2,5-difluoro-3,4-dihydroxy- - CAS号 959216-64-9 - 摩熵化学 [molaid.com]

- 3. echemi.com [echemi.com]

- 4. CAS:959216-64-92,5-Difluoro-3,4-dihydroxybenzaldehyde-毕得医药 [bidepharm.com]

- 5. echemi.com [echemi.com]

- 6. CAS [chemicalbook.com]

- 7. 479401-13-3|6-Fluorobenzo[d][1,3]dioxole-5-carbaldehyde|BLD Pharm [bldpharm.com]

- 8. Bromination of 2,5-Dimethoxybenzaldehyde - [www.rhodium.ws] [chemistry.mdma.ch]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]

Technical Dossier: 2,5-Difluoro-3,4-dihydroxybenzaldehyde

Strategic Identification, Synthesis, and Application in Medicinal Chemistry

Executive Summary

2,5-Difluoro-3,4-dihydroxybenzaldehyde is a highly specialized fluorinated catechol intermediate.[1] While often elusive in standard public databases due to its specific substitution pattern, it serves as a critical scaffold in the development of kinase inhibitors and catechol-O-methyltransferase (COMT) substrates.[1] This guide provides the definitive identity data, a logic-driven synthesis pathway for laboratory generation, and handling protocols to mitigate the oxidative instability inherent to electron-deficient catechols.[1]

Part 1: Identity & Physiochemical Profile[2][3]

The following data constitutes the validated chemical identity for the target compound. Researchers should use the InChIKey for cross-referencing internal compound libraries to avoid isomer confusion (e.g., distinguishing from the 2,4-dihydroxy or 3,5-difluoro isomers).

Table 1: Chemical Identity Matrix

| Parameter | Specification |

| Chemical Name | 2,5-Difluoro-3,4-dihydroxybenzaldehyde |

| CAS Number | 959216-64-9 |

| Molecular Formula | C₇H₄F₂O₃ |

| Molecular Weight | 174.10 g/mol |

| Exact Mass | 174.0129 |

| SMILES | Oc1c(F)cc(C=O)c(F)c1O |

| InChIKey | GXBUPZWZOZKXGO-UHFFFAOYSA-N |

| Appearance | Off-white to pale beige crystalline solid (highly susceptible to darkening via oxidation) |

| Solubility | Soluble in DMSO, MeOH, EtOAc; sparingly soluble in water |

| pKa (Calc) | ~6.5 (First phenolic OH due to electron-withdrawing F atoms) |

Part 2: Strategic Synthesis & Sourcing

Due to the limited commercial availability of this specific isomer, "just-in-time" synthesis is often required for drug discovery campaigns.[1] The following protocol describes the most reliable retrosynthetic disconnection: Demethylation of the dimethoxy precursor .

2.1 Retrosynthetic Logic

The presence of two fluorine atoms on the ring significantly alters the electronics compared to standard benzaldehydes.[1] Direct fluorination of 3,4-dihydroxybenzaldehyde is non-regioselective.[1] Therefore, the scaffold is best constructed by installing the aldehyde onto a pre-fluorinated core.[1]

Pathway:

-

Starting Material: 1,4-Difluoro-2,3-dimethoxybenzene.[1]

-

Formylation: Vilsmeier-Haack reaction (Regioselective ortho to the methoxy group).[1]

-

Deprotection: Boron tribromide (BBr₃) mediated cleavage.[1]

2.2 Visualization of Synthetic Workflow

Figure 1: Step-wise synthetic route from the commercially available dimethoxybenzene precursor.

2.3 Validated Experimental Protocol (Demethylation)

Context: The cleavage of aryl methyl ethers in the presence of an aldehyde requires care to avoid polymerization. BBr₃ is preferred over HBr/AcOH due to the electron-deficient nature of the ring.[1]

Step-by-Step Methodology:

-

Setup: Flame-dry a 100 mL round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Dissolve 2,5-difluoro-3,4-dimethoxybenzaldehyde (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M concentration).

-

Cooling: Cool the solution to -78°C (dry ice/acetone bath).

-

Addition: Dropwise add BBr₃ (1.0 M in DCM, 3.0 eq). Note: Excess BBr₃ is required to complex with the carbonyl oxygen and both methoxy groups.

-

Reaction: Stir at -78°C for 30 minutes, then allow to warm to 0°C over 2 hours. Monitor via TLC (Note: The catechol product will be very polar).[1]

-

Quench: Critical Safety Step. Cool back to -20°C. Quench by slow addition of MeOH (exothermic).

-

Workup: Dilute with water. Extract with EtOAc (3x).[1][2] The product is acidic; ensure the aqueous layer is slightly acidic (pH 3-4) to keep the phenol protonated for extraction.[1]

-

Purification: Flash column chromatography (SiO₂).[1] Eluent: Hexanes/EtOAc (gradient 0% to 40%).[1]

-

Observation: Product fractions may turn pink/brown upon exposure to air on the column.[1] Collect and concentrate immediately.

-

Part 3: Structural Verification (Self-Validating Systems)[1]

In fluorinated aromatics, NMR provides a self-validating mechanism through J-coupling analysis.[1] You do not need to rely solely on mass spectrometry.[1]

Diagnostic NMR Signals (DMSO-d₆):

-

¹H NMR:

-

¹⁹F NMR:

-

Expect two distinct signals (non-equivalent due to lack of symmetry).

-

Both signals will show coupling to the single aromatic proton and to each other (F-F para coupling is often small but observable).[1]

-

Verification Logic: If you observe a singlet in the aromatic region, your fluorination pattern is incorrect (likely the 2,6-difluoro isomer where H-3/H-5 are equivalent).[1] The presence of a "dd" pattern for the aromatic proton is the structural proof of the 2,5-substitution pattern. [1]

Part 4: Applications & Stability

4.1 Bioisosterism and Reactivity

This compound is frequently used to synthesize fluorinated catechols for kinase inhibition.[1] The fluorine atoms serve two purposes:

-

Metabolic Blocking: They block the P450 oxidation sites, potentially extending half-life compared to the non-fluorinated parent.[1]

-

pKa Modulation: The electron-withdrawing fluorine atoms increase the acidity of the phenolic hydroxyls, altering binding affinity to metal centers (e.g., Magnesium in COMT or Kinase active sites).[1]

4.2 Handling the "Catechol Risk"

Catechols are prone to oxidation into o-quinones, which are reactive Michael acceptors that can cause false positives in biochemical assays (PAINS - Pan-Assay Interference Compounds).[1]

Figure 2: Oxidation pathway of the catechol moiety leading to potential assay interference.[1]

Storage Protocol:

-

Atmosphere: Store strictly under Argon or Nitrogen.[1]

-

Temperature: -20°C.

-

Solvent: When making stock solutions in DMSO, add 1 mM DTT or Ascorbic Acid if the assay tolerates it, to prevent quinone formation.

References

-

CAS Registry. (2023).[1] CAS # 959216-64-9 Entry: Benzaldehyde, 2,5-difluoro-3,4-dihydroxy-.[1][3][4][5][6] ChemicalBook.

-

BLD Pharm. (2023).[1] Product Datasheet: 2,5-Difluoro-3,4-dihydroxybenzaldehyde (Cat# BD553170).[1][3][5] BLD Pharm.[1]

-

Molaid. (2023).[1] Compound Properties: 2,5-Difluoro-3,4-dihydroxybenzaldehyde.[1][3][4][5][6] Molaid Chemicals.

- McOmie, J. F. W., & Watts, M. L. (1963). Demethylation of Aryl Methyl Ethers by Boron Tribromide. Tetrahedron, 19(11), 1857-1863.

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. (Reference for metabolic stability claims in Section 4.1).

Sources

- 1. prepchem.com [prepchem.com]

- 2. mdpi.com [mdpi.com]

- 3. 348-27-6|2-Fluoro-4-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]

- 4. Benzaldehyde, 2,5-difluoro-3,4-dihydroxy- | 959216-64-9 [amp.chemicalbook.com]

- 5. 1803786-42-6|2,5-Difluoro-3-methylphenol|BLD Pharm [bldpharm.com]

- 6. Benzaldehyde, 2,5-difluoro-3,4-dihydroxy- - CAS号 959216-64-9 - 摩熵化学 [molaid.com]

Technical Guide: Predicted NMR Profiling of 2,5-Difluoro-3,4-dihydroxybenzaldehyde

The following is an in-depth technical guide on the predicted NMR characteristics of 2,5-difluoro-3,4-dihydroxybenzaldehyde . This analysis synthesizes empirical data from structural analogs, standard substituent chemical shift (SCS) increments, and electronic theory to provide a high-confidence predictive model.

Executive Summary

Molecule: 2,5-difluoro-3,4-dihydroxybenzaldehyde

CAS: 959216-64-9 (Analogous/Related)

Molecular Formula: C

This guide provides a comprehensive prediction of the Nuclear Magnetic Resonance (NMR) spectra (

Structural Analysis & Electronic Environment

Before interpreting the spectra, we must map the electronic environment of the nuclei. The molecule lacks a plane of symmetry due to the asymmetric substitution pattern.

Numbering Scheme

-

C1: Ipso to Formyl (-CHO)

-

C2: Ipso to Fluorine (F)[1]

-

C3: Ipso to Hydroxyl (-OH)

-

C4: Ipso to Hydroxyl (-OH)

-

C5: Ipso to Fluorine (F)

-

C6: Methine (C-H)

Electronic Effects

-

Formyl Group (C1): Strong Electron Withdrawing Group (EWG) via induction (-I) and resonance (-R). Deshields ortho positions (C2, C6).

-

Fluorine Atoms (C2, C5):

-

Inductive Effect (-I): Strongly withdraws electron density, deshielding the ipso carbon significantly (

Hz). -

Resonance Effect (+R): Donates electron density to ortho/para positions, shielding the aromatic protons.

-

-

Hydroxyl Groups (C3, C4): Strong Electron Donating Groups (EDG) via resonance (+R). They significantly shield ortho/para carbons and protons.

Predicted NMR Data

H NMR Prediction (DMSO-d )

Solvent Choice: DMSO-d

| Proton | Position | Shift ( | Multiplicity | Coupling Constants ( | Integration |

| -CHO | Aldehyde | 9.85 - 10.05 | Doublet (d) | 1H | |

| Ar-H | H6 | 7.15 - 7.35 | Doublet of Doublets (dd) | 1H | |

| -OH | C3/C4 | 10.20 - 11.50 | Broad Singlet (br s) | N/A (Exchange dependent) | 2H |

Mechanistic Insight:

-

Aldehyde Proton: Typically appears at 9.8 ppm in 3,4-dihydroxybenzaldehyde. The presence of F at C2 (ortho) induces a "W-coupling" or long-range coupling (

), splitting the singlet into a doublet. -

H6 Proton: This is the sole aromatic proton. It is located ortho to F5 and meta to F2.

-

Base Shift: ~7.23 ppm (from 3,4-dihydroxybenzaldehyde).

-

F-Effect: The ortho-F (F5) typically shields the proton slightly due to +R effects dominating -I at the proton environment, but the meta-F (F2) has a smaller effect. The predicted range remains close to the scaffold.

-

Coupling: It will show a large coupling to the ortho-fluorine (

Hz) and a medium coupling to the meta-fluorine (

-

C NMR Prediction (Decoupled)

Note: Carbon-Fluorine couplings will dominate the splitting patterns.

| Carbon | Type | Shift ( | Multiplicity | Coupling ( |

| C1 | C=O | 186.0 - 188.0 | Doublet (d) | |

| C2 | C-F | 152.0 - 156.0 | Doublet of Doublets (dd) | |

| C5 | C-F | 148.0 - 152.0 | Doublet of Doublets (dd) | |

| C4 | C-OH | 145.0 - 149.0 | Doublet (d) | |

| C3 | C-OH | 138.0 - 142.0 | Doublet (d) | |

| C6 | C-H | 110.0 - 114.0 | Doublet (d) |

Mechanistic Insight:

-

C-F Splitting: The carbons directly attached to fluorine (C2, C5) will appear as large doublets (~240-250 Hz).

-

C3/C4: These are ipso to hydroxyls (deshielded to ~145 ppm) and ortho to fluorines, resulting in

splitting (~15 Hz).

F NMR Prediction

Reference: CFCl

| Fluorine | Position | Shift ( | Multiplicity | Coupling Pattern |

| F2 | Ortho to CHO | -118.0 to -124.0 | Multiplet (dd) | Coupled to F5 ( |

| F5 | Meta to CHO | -132.0 to -138.0 | Multiplet (dd) | Coupled to F2 ( |

Mechanistic Insight:

-

F2: Positioned ortho to the electron-withdrawing Carbonyl group. EWGs typically deshield fluorine (shift downfield, less negative).[2]

-

F5: Positioned ortho to an electron-donating Hydroxyl group and meta to the Carbonyl. EDGs shield fluorine (shift upfield, more negative). Thus, F5 will be significantly upfield of F2.

-

F-F Coupling: Para-fluorine coupling (

) is often small (< 2 Hz) in simple systems but can be enhanced in highly substituted rings. Expect a value of 0 - 10 Hz .

Experimental Validation Workflow

To confirm the structure of 2,5-difluoro-3,4-dihydroxybenzaldehyde, the following logic tree should be applied.

Visualization of Coupling Network (DOT Diagram)

Figure 1: NMR logic flow for structural verification. The distinct coupling of the aldehyde proton to F2 is a diagnostic signature.

Protocol Steps

-

Sample Preparation: Dissolve ~5-10 mg of sample in 0.6 mL DMSO-d

. (CDCl -

1H Acquisition:

-

Run standard proton scan (16 scans).

-

Critical Check: Look for the doublet at ~10 ppm. If it is a singlet, the F2 is absent or the coupling is unresolved.

-

-

19F Acquisition:

-

Run a broadband proton-decoupled

F scan. -

Expect two singlets (if decoupled) or two multiplets (if coupled).

-

-

2D Experiments:

-

1H-13C HSQC: Confirm H6 is attached to the carbon at ~112 ppm.

-

1H-19F HOESY: (Optional) Confirm spatial proximity of Aldehyde-H to F2.

-

References

- Liguori, L., & Barth, T. (2011). Journal of Analytical and Applied Pyrolysis, 92, 479.

-

Abraham, R. J., & Edgar, M. (2019). Journal of Fluorine Chemistry, 224, 35-44.[3] (Methodology for F-F coupling prediction).

-

Syafni, N., et al. (2012). Indonesian Journal of Chemistry, 12(3), 273-278. Link (Spectroscopic data for dihydroxybenzaldehydes).

-

ChemicalBook. (2023). 13C NMR Spectrum of 2,5-Dihydroxybenzaldehyde. Link (Analog comparison).

-

National Institute of Standards and Technology (NIST). (2023). Benzaldehyde, 3,4-dihydroxy- Mass & UV Spectra. Link

Sources

Technical Whitepaper: Physicochemical Profiling and Handling of 2,5-Difluoro-3,4-dihydroxybenzaldehyde

Executive Summary

2,5-Difluoro-3,4-dihydroxybenzaldehyde (CAS 959216-64-9) is a specialized fluorinated building block used primarily in the synthesis of bioactive kinase inhibitors and advanced materials.[1] Its structural integration of a catechol moiety (3,4-dihydroxy) with electron-withdrawing fluorine atoms (2,5-difluoro) creates a unique physicochemical profile characterized by enhanced acidity and altered redox potential compared to its non-fluorinated parent, protocatechualdehyde.[1]

This guide addresses the critical data gap in public literature regarding this compound. It provides a derived physicochemical profile based on Structure-Activity Relationship (SAR) analysis of fluorinated phenols and outlines a self-validating experimental framework for researchers to establish internal standards for solubility and stability.[1]

Chemical Identity & Predicted Properties[1][2][3][4][5][6]

The introduction of fluorine atoms at the 2 and 5 positions significantly modulates the electronic environment of the catechol hydroxyls.[1]

| Property | Value / Prediction | Rationale |

| CAS Number | 959216-64-9 | Validated Registry Number |

| Molecular Formula | C₇H₄F₂O₃ | |

| Molecular Weight | 174.10 g/mol | |

| Appearance | Off-white to beige powder | Typical for fluorinated phenols; color deepens upon oxidation.[1][2] |

| Predicted pKa | ~5.8 - 6.5 (OH-4) | Fluorine induction lowers pKa significantly vs. Protocatechualdehyde (pKa ~7.5).[1] |

| Predicted LogP | ~1.2 - 1.5 | Fluorination increases lipophilicity relative to non-fluorinated analog (LogP ~0.89).[1] |

| H-Bond Donors | 2 | Catechol hydroxyls.[1] |

| H-Bond Acceptors | 5 | 2 Fluorines + 2 Hydroxyls + 1 Carbonyl.[1] |

Solubility Profile

Solvent Compatibility Matrix

Due to the compound's polarity and hydrogen-bonding capability, solubility is highly solvent-dependent.[1]

| Solvent System | Solubility Rating | Application Notes |

| DMSO | High (>50 mg/mL) | Preferred for stock solutions.[1] Store at -20°C. |

| Methanol/Ethanol | Moderate (10-30 mg/mL) | Good for working solutions; prone to faster oxidation than DMSO.[1] |

| Water (Neutral pH) | Low (<1 mg/mL) | Limited by the hydrophobic aromatic core and intramolecular H-bonding.[1] |

| PBS (pH 7.4) | Moderate | Partial ionization of the acidic hydroxyls improves solubility.[1] |

| Alkaline Buffer (pH > 8) | High | Full deprotonation forms the phenolate, enhancing solubility but drastically reducing stability . |

The pH-Solubility Paradox

Researchers must navigate a trade-off between solubility and stability.[1]

-

Acidic pH (< 5): The compound exists in its neutral, protonated form. Solubility is lowest, but chemical stability is highest.[1]

-

Basic pH (> 8): The compound deprotonates to a mono- or di-anion.[1] Solubility increases orders of magnitude, but the electron-rich phenolate is rapidly oxidized by atmospheric oxygen to form quinones and polymerization products.[1]

Stability & Degradation Mechanisms

Auto-Oxidation Pathway

The primary degradation risk is the oxidation of the catechol (1,2-dihydroxy) system to an o-quinone.[1] While the electron-withdrawing fluorine atoms theoretically stabilize the ring against oxidation compared to non-fluorinated catechols, the risk remains significant in solution.[1]

Mechanism:

-

Deprotonation of OH groups (facilitated by pH > pKa).[1]

-

One-electron oxidation to a semiquinone radical.[1]

-

Further oxidation to the o-benzoquinone derivative.[1]

-

Subsequent polymerization or nucleophilic attack (darkening of solution).[1]

Environmental Sensitivities[1]

-

Light: Fluorinated aromatic aldehydes can undergo photodegradation.[1] Solutions should be protected from light (amber vials).[1]

-

Temperature: Solid is stable at 4°C. Solutions should be kept on ice during use and frozen (-20°C) for storage.[1]

-

Air: Hygroscopic and air-sensitive.[1] Store under Nitrogen or Argon atmosphere.[1]

Experimental Protocols

Protocol A: Thermodynamic Solubility Determination

Use this protocol to establish precise solubility data for your specific batch.[1]

Reagents:

Workflow:

-

Saturation: Add excess solid compound (~5 mg) to 1 mL of solvent in a 1.5 mL microcentrifuge tube.

-

Equilibration: Shake at 500 rpm for 24 hours at 25°C.

-

Separation: Centrifuge at 15,000 x g for 10 minutes to pellet undissolved solid.

-

Quantification: Dilute the supernatant 100-fold in Mobile Phase A (Water + 0.1% Formic Acid) to prevent precipitation.[1]

-

Analysis: Inject onto HPLC (C18 column). Calculate concentration using a calibration curve prepared in DMSO.

Protocol B: Oxidative Stability Stress Test

Use this to determine the "working time" of your solutions.[1]

Workflow:

-

Prepare a 1 mM solution in PBS (pH 7.4).

-

Split into two aliquots:

-

A: Open to air, ambient light.

-

B: Sealed under Nitrogen, dark.

-

-

Incubate at 25°C.

-

Sample at T=0, 1h, 4h, and 24h.[1]

-

Analyze via HPLC.[1] Look for the disappearance of the parent peak and the emergence of a more polar "quinone" peak or broad polymer hump.[1]

Visualization of Workflows

Solubility & Stability Testing Pipeline

The following diagram illustrates the decision logic for handling this compound based on experimental needs.

Caption: Decision matrix for solvent selection balancing solubility (high pH) against oxidative stability (low pH).

Handling & Storage Recommendations

To ensure data integrity in drug development pipelines, adhere to these strict handling criteria:

-

Solid State Storage:

-

Store at -20°C or lower.

-

Keep under an inert atmosphere (Argon/Nitrogen) to prevent moisture uptake and surface oxidation.

-

Container: Amber glass vial with a PTFE-lined cap.

-

-

Solution Handling:

-

Disposal:

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24893348, 3,4-Dihydroxybenzaldehyde.[1] Retrieved from [Link] (Note: Used as the baseline reference for non-fluorinated catechol properties).

-

Smart, B. E. (2001). Fluorine substituent effects (on bioactivity).[1] Journal of Fluorine Chemistry, 109(1), 3-11.[1] (Foundational text on the effect of fluorine on pKa and lipophilicity).

Sources

- 1. 3,4-Dihydroxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 2. chemscene.com [chemscene.com]

- 3. 103438-85-3|4-Fluoro-3-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]

- 4. 348-27-6|2-Fluoro-4-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]

- 5. 532967-21-8|2,6-Difluoro-4-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]

Theoretical Properties of Difluoro-Dihydroxy Benzaldehyde Isomers

Content Type: Technical Whitepaper Target Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Specialists.

Executive Summary

The difluoro-dihydroxy benzaldehyde (DFDHB) scaffold represents a specialized chemical space merging the redox-active properties of polyphenols with the bio-isosteric modulation of fluorine. While non-fluorinated dihydroxybenzaldehydes (e.g., 3,4-dihydroxybenzaldehyde or protocatechuic aldehyde) are well-documented antioxidants and enzyme inhibitors, the introduction of two fluorine atoms fundamentally alters their electronic landscape, lipophilicity, and intramolecular hydrogen bonding (IMHB) networks .

This guide analyzes the theoretical and physicochemical properties of DFDHB isomers, focusing on their utility as "privileged structures" in rational drug design—specifically for enhancing metabolic stability and membrane permeability compared to their non-fluorinated parent compounds.

Structural Landscape & Isomerism[1]

The DFDHB core consists of a benzene ring substituted with one formyl group (-CHO), two hydroxyl groups (-OH), and two fluorine atoms (-F). The positioning of these substituents dictates the molecule's reactivity and biological interaction.

Classification of Key Isomers

From a theoretical standpoint, isomers are categorized by the proximity of the hydroxyl group to the aldehyde (ortho-effect) and the fluorine atoms to the hydroxyls (inductive effect).

-

Type I: Salicylaldehyde-like (Chelating): Contains at least one -OH ortho to the -CHO group.

-

Example:2,3-difluoro-4,5-dihydroxybenzaldehyde .

-

Property: Exhibits strong IMHB (O-H[1]···O=C), resulting in higher lipophilicity and distinct NMR shifts.

-

-

Type II: Non-Chelating (Polar): Both -OH groups are meta or para to the -CHO.

-

Example:2,6-difluoro-3,5-dihydroxybenzaldehyde .

-

Property: Higher water solubility; the aldehyde is free for rapid Schiff base formation.

-

Visualization of Isomer Classes

The following diagram illustrates the structural logic distinguishing these isomers.

Figure 1: Structural classification of DFDHB isomers based on hydroxyl positioning relative to the aldehyde pharmacophore.

Theoretical Electronic Structure (DFT Framework)

Density Functional Theory (DFT) studies, typically employing the B3LYP/6-311++G(d,p) level of theory, reveal critical insights into the reactivity of these molecules.

Frontier Molecular Orbitals (FMO)

The introduction of fluorine (highly electronegative) onto the dihydroxybenzaldehyde core stabilizes the molecular orbitals.

-

HOMO (Highest Occupied Molecular Orbital): Localized primarily on the phenolic oxygen atoms and the benzene ring. The energy is lowered by F-substitution compared to non-fluorinated analogs, indicating increased resistance to oxidative degradation (harder to lose an electron).

-

LUMO (Lowest Unoccupied Molecular Orbital): Localized on the carbonyl (-CHO) and the ring. Fluorine substitution lowers the LUMO energy, making the aldehyde carbon more electrophilic and reactive toward nucleophiles (e.g., amines in Schiff base synthesis).

Intramolecular Hydrogen Bonding (IMHB)

In Type I isomers (e.g., 2,3-difluoro-4,5-dihydroxybenzaldehyde), a "resonance-assisted hydrogen bond" (RAHB) forms between the 4-OH (or 5-OH) and the carbonyl oxygen.

-

The Fluorine Perturbation: Unlike standard salicylaldehydes, the presence of adjacent fluorine atoms creates a competing interaction. A ortho-fluorine can act as a weak hydrogen bond acceptor (O-H···F), potentially disrupting the primary O-H···O=C network.

-

Energetic Consequence: DFT calculations suggest the O-H···O=C bond is generally stronger (5–7 kcal/mol) than the O-H···F interaction (< 2 kcal/mol), but the presence of F alters the bond angles, slightly weakening the chelate ring and increasing the acidity of the phenolic proton [1, 3].

Quantitative Data Summary (Predicted)

| Property | Non-Fluorinated (3,4-DHB) | Difluoro-Analog (DFDHB) | Theoretical Implication |

| Dipole Moment (Debye) | ~4.5 | ~2.1 – 3.8 | F-atoms oppose the CHO dipole, improving lipophilicity. |

| HOMO Energy (eV) | -6.10 | -6.45 | Increased oxidative stability. |

| LUMO Energy (eV) | -2.20 | -2.65 | Higher reactivity for Schiff base formation. |

| LogP (Lipophilicity) | 0.8 | 1.2 – 1.6 | Enhanced blood-brain barrier (BBB) penetration. |

| pKa (Phenolic) | ~7.5 | ~5.8 – 6.2 | Greater acidity due to inductive electron withdrawal by F. |

Physicochemical Properties & Biological Implications[1][3][4][5][6]

Acidity Modulation (The Inductive Effect)

The most significant theoretical property of DFDHB isomers is the drastic reduction in pKa. The strong electron-withdrawing nature of fluorine ($ \sigma_I = 0.54 $) stabilizes the phenoxide anion formed upon deprotonation.

-

Mechanism: When the OH group acts as a hydrogen bond donor to an enzyme active site, the fluorinated analog is a stronger donor. Conversely, at physiological pH (7.4), a significant fraction of DFDHB exists as the phenolate anion, which alters binding kinetics compared to the neutral non-fluorinated parent [7].

Lipophilicity and Metabolic Stability

Fluorination is a classic strategy to block metabolic "soft spots."

-

Metabolic Blockade: In 3,4-dihydroxybenzaldehyde, the aromatic ring is prone to oxidative metabolism (hydroxylation) at open positions. Occupying these positions with fluorine (C-F bond energy ~116 kcal/mol) prevents cytochrome P450 degradation, extending the half-life of the molecule in vivo.

-

LogP Shift: The replacement of H with F increases lipophilicity (LogP) by approximately 0.2–0.4 units per fluorine atom. This shifts the molecule into an optimal window for passive membrane transport [6].

Synthetic Methodology (Experimental Protocol)

While theoretical properties guide design, consistent synthesis is required for validation. The following protocol outlines the synthesis of 2,3-difluoro-4,5-dihydroxybenzaldehyde via a modified Reimer-Tiemann or Vilsmeier-Haack approach adapted for electron-deficient phenols.

Protocol: Formylation of 2,3-Difluoro-4,5-dimethoxybenzene

Note: Direct formylation of the di-hydroxy compound is prone to polymerization; protection-deprotection strategies are superior.

Step 1: Vilsmeier-Haack Formylation

-

Reagents: 2,3-difluoro-1,2-dimethoxybenzene (Substrate),

(1.2 eq), DMF (1.5 eq). -

Procedure:

-

Cool DMF to 0°C in a flame-dried flask under

. -

Add

dropwise (exothermic) to generate the Vilsmeier reagent (chloroiminium salt). -

Add substrate dissolved in minimal DMF.

-

Heat to 80°C for 4 hours.

-

Quench: Pour onto crushed ice/sodium acetate.

-

Isolation: Extract with Ethyl Acetate, wash with brine, dry over

.

-

Step 2: Demethylation (

-

Reagents: Crude aldehyde from Step 1,

(1M in DCM, 3.0 eq). -

Procedure:

-

Dissolve intermediate in dry DCM at -78°C.

-

Add

dropwise. Allow to warm to Room Temp (RT) overnight. -

Quench: Carefully add MeOH at 0°C (violent reaction).

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

-

Figure 2: Synthetic pathway for DFDHB generation using a protection-deprotection strategy to avoid polymerization.

Applications in Drug Design[2][4][6][7]

Schiff Base Ligands (Hsp90 Inhibition)

Derivatives of 2,4-dihydroxybenzaldehyde are known Hsp90 inhibitors (anti-cancer targets) [11]. The DFDHB analogs are theoretically predicted to exhibit:

-

Tighter Binding: The increased acidity of the OH groups strengthens hydrogen bonding with the Asp93 residue in the Hsp90 N-terminal pocket.

-

Enhanced Bioavailability: Fluorination improves the pharmacokinetic profile, addressing the poor cellular permeability often seen in pure polyphenols.

Antimicrobial & Antioxidant Activity

The radical scavenging mechanism (HAT - Hydrogen Atom Transfer) is influenced by the bond dissociation enthalpy (BDE) of the O-H bond.

-

Theoretical Paradox: While F-substitution generally strengthens the O-H bond (making H-abstraction harder), the resulting radical is more electrophilic. However, the primary utility of DFDHB is not as a direct antioxidant, but as a warhead for covalent inhibition (via Schiff base formation with lysine residues in microbial enzymes) [10].

References

-

BenchChem Technical Support. (2025).[2][1][3][4] A Comparative Analysis of Dihydroxybenzaldehyde Isomers and Their Biological Activities. BenchChem. Link

-

PubChem. (2025).[5] Compound Summary: 3-Fluoro-4,5-dihydroxybenzaldehyde.[5] National Library of Medicine. Link

-

Suryanarayana, I., et al. (2013). Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. PMC. Link

-

Fluorochem. (2025). Product Data: 2-Fluoro-4,5-dihydroxybenzaldehyde. Fluorochem Ltd.[6] Link

-

Wang, L., & Bridgmohan, C. N. (2020).[7] DFT studies of proton transfer of 2,4-dihydroxybenzoic acid derivatives. ChemRxiv. Link

-

NIST. (2025). 2,3-Dihydroxybenzaldehyde Gas Phase IR Spectrum. NIST WebBook. Link

-

Mashutao, et al. (2017).[8] Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives. Bioorganic & Medicinal Chemistry Letters. Link

-

RSC Advances. (2023). DFT investigation of physicochemical and antioxidant properties of fluorinated flavones. ResearchGate. Link

-

MDPI. (2019). Understanding the Lack of Reactivity of 2,4-Dihydroxybenzaldehyde Towards the Biginelli Adduct Using DFT. MDPI Molecules. Link

-

ResearchGate. (2025). Synthesis, biological activities and docking studies of novel 2,4-dihydroxybenzaldehyde based Schiff base. Link

-

CONICET. (2014). 2,4-dihydroxy benzaldehyde derived Schiff bases as small molecule Hsp90 inhibitors. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 3-Fluoro-4,5-dihydroxybenzaldehyde | C7H5FO3 | CID 593664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. rsc.org [rsc.org]

- 8. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

Precision Functionalization of Poly-Substituted Benzaldehydes: A Mechanistic & Practical Guide

Executive Summary

The aldehyde group on a benzene ring is classically viewed as a highly reactive electrophile. However, in poly-substituted benzaldehydes —particularly those with substituents at the 2,6-positions (ortho) or complex push-pull electronic systems—this reactivity is drastically altered. For drug development professionals, these substrates present a "Reactivity Paradox": they are often too hindered for standard nucleophilic attacks yet too electron-rich for facile oxidation.

This guide moves beyond basic textbook theory to address the specific kinetic and thermodynamic bottlenecks of these systems. We provide validated protocols for overcoming the "Ortho Effect," ensuring chemoselectivity in reduction, oxidation, and condensation reactions.

Part 1: The Electronic & Steric Landscape

The "Molecular Pocket" vs. Hammett Electronics

In poly-substituted systems, reactivity is determined by a tug-of-war between electronic activation (Hammett

-

Electronic Push-Pull:

-

Electron Withdrawing Groups (EWGs): (e.g., -NO₂, -CF₃) generally activate the carbonyl toward nucleophiles by increasing electrophilicity (

). -

Electron Donating Groups (EDGs): (e.g., -OMe, -NR₂) deactivate the carbonyl via resonance donation, rendering the carbon less electrophilic.

-

-

The Ortho-Effect (Steric Inhibition of Resonance): [1]

-

In 2,6-disubstituted benzaldehydes (e.g., 2,6-dimethylbenzaldehyde or 2,4,6-trimethoxybenzaldehyde), the carbonyl group is forced out of planarity with the aromatic ring. This breaks conjugation , preventing resonance stabilization.

-

Consequence: While the ground state energy is higher (potentially more reactive), the kinetic barrier to nucleophilic approach is massive due to the "molecular pocket" created by the ortho-substituents.

-

Reactivity Decision Matrix

Before selecting a protocol, map your substrate on this logic flow to predict failure points.

Figure 1: Decision matrix for selecting reaction conditions based on substituent topology.

Part 2: Chemoselective Transformations (Protocols)

The "Impossible" Imine: Reductive Amination of Hindered Aldehydes

Challenge: Standard reductive amination (amine + NaBH(OAc)₃) often fails with 2,6-disubstituted benzaldehydes because the formation of the hemiaminal intermediate is sterically blocked. Solution: Use Trichlorosilane (HSiCl₃) activated by a Lewis base (TMEDA).[2] This method drives the equilibrium forward and reduces the imine faster than the aldehyde can be reduced to an alcohol.

Protocol: HSiCl₃-Mediated Reductive Amination

Applicability: 2,6-dimethylbenzaldehyde, Mesitaldehyde.

-

Reagents:

-

Substrate: 1.0 equiv (Poly-substituted Benzaldehyde)

-

Amine: 1.2 equiv (Primary or Secondary)

-

Reagent: Trichlorosilane (HSiCl₃) - 2.0 equiv

-

Activator: TMEDA (N,N,N',N'-tetramethylethylenediamine) - 3.0 equiv

-

Solvent: Dry Dichloromethane (DCM)

-

-

Procedure:

-

Step A (Activation): In a flame-dried flask under Argon, dissolve the aldehyde and amine in DCM at 0°C.

-

Step B (Addition): Add TMEDA. Stir for 10 mins.

-

Step C (Reduction): Add HSiCl₃ dropwise. The solution may fume slightly.

-

Step D (Reaction): Allow to warm to Room Temp (RT). Stir for 4–6 hours. Note: Monitor by TLC. If the imine intermediate is stable, you may see it distinct from the amine product.

-

Step E (Workup): Quench carefully with sat. NaHCO₃. Extract with DCM.

-

-

Why It Works: HSiCl₃ is a small, hard electrophile that coordinates to the oxygen, making the carbonyl hyper-electrophilic, overcoming the steric wall.

Controlled Oxidation: The Buffered Pinnick Protocol

Challenge: Oxidizing electron-rich poly-substituted aldehydes (e.g., 3,4,5-trimethoxybenzaldehyde) with KMnO₄ or Jones Reagent often leads to over-oxidation or cleavage of the aromatic ring. Solution: The Pinnick Oxidation (NaClO₂) is the gold standard for high chemoselectivity.

Protocol: Scavenger-Assisted Pinnick Oxidation

-

Reagents:

-

Substrate: 1.0 equiv

-

Oxidant: Sodium Chlorite (NaClO₂) - 1.5 equiv

-

Buffer: NaH₂PO₄ (0.67 M aqueous solution) - Maintains pH 3–4 to prevent chlorite disproportionation.

-

Critical Scavenger: 2-methyl-2-butene (isoamylene) - 10-15 equiv.

-

Solvent: t-Butanol / Water (3:1).

-

-

Procedure:

-

Dissolve aldehyde and 2-methyl-2-butene in t-BuOH.

-

Add the NaH₂PO₄ solution.

-

Add NaClO₂ (dissolved in minimum water) dropwise over 15 mins.

-

Visual Check: The reaction should remain pale yellow. If it turns bright yellow/green, ClO₂ gas is forming (bad)—add more buffer.

-

Stir at RT for 2–4 hours.

-

-

Mechanism: The scavenger reacts with the HOCl byproduct, preventing it from chlorinating the electron-rich aromatic ring.

Carbon-Carbon Bond Formation: Green Knoevenagel

Challenge: Steric hindrance usually requires harsh reflux conditions (Pyridine/Piperidine) which can degrade sensitive APIs. Solution: Ammonium Bicarbonate (NH₄HCO₃) catalyzed solvent-free condensation.

Protocol: Solvent-Free Condensation

-

Mix: 1.0 equiv Aldehyde + 1.0 equiv Active Methylene (e.g., Malononitrile).

-

Catalyst: Add 0.5 equiv NH₄HCO₃ (solid).

-

Condition: Grind in a mortar and pestle (mechanochemistry) or stir at 80°C in a sealed vial without solvent.

-

Result: The release of CO₂ and NH₃ drives the reaction to completion even in sterically crowded systems.

Part 3: The "Fail-Safe" – Crossed Cannizzaro

When the aldehyde is so sterically hindered (e.g., 2,4,6-tri-tert-butylbenzaldehyde) that nucleophilic addition is kinetically impossible, the substrate may refuse to react or revert to starting material.

The Strategy: Instead of fighting the sterics, utilize the Crossed Cannizzaro reaction to reduce the aldehyde to the alcohol.

-

Reagent: Excess Formaldehyde (HCHO) + NaOH.

-

Logic: HCHO is small and highly reactive. The hydroxide attacks HCHO first, forming a tetrahedral intermediate that acts as a hydride donor.[3] The hindered benzaldehyde acts only as the hydride acceptor (reduction), yielding the benzyl alcohol with high yield and no self-condensation byproducts.

Part 4: Data & Troubleshooting

Comparative Reactivity Table

| Substituent Pattern | Electronic Effect | Steric Effect | Recommended Protocol (Reduction) | Recommended Protocol (Condensation) |

| 4-NO₂ | Strong Activation | Negligible | NaBH₄ (Standard) | Standard Knoevenagel |

| 4-OMe | Deactivation | Negligible | NaBH₄ + Lewis Acid | Reflux/Piperidine |

| 2,6-Dimethyl | Neutral | High (Pocket) | HSiCl₃ / TMEDA | Mechanochemical / NH₄HCO₃ |

| 2,4,6-Trimethoxy | Strong Deactivation | High (Pocket) | LiAlH₄ (Force conditions) | TiCl₄ / Pyridine |

| 2,6-Dichloro | Activation (Inductive) | High (Pocket) | NaBH₄ (Slow addition) | Microwave Assisted |

Troubleshooting Flowchart

Figure 2: Troubleshooting common failure modes in poly-substituted benzaldehyde functionalization.

References

-

Pinnick Oxidation Mechanism & Scope

-

Pinnick oxidation - Wikipedia. Available at: [Link]

-

-

Steric Inhibition of Resonance (Ortho Effect)

-

Steric inhibition of resonance: a revision and quantitative estimation. National Institutes of Health (PubMed). Available at: [Link]

-

-

Reductive Amination of Hindered Ketones/Aldehydes

-

A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. PMC. Available at: [Link]

-

-

Green Knoevenagel Condensation

-

The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. ResearchGate. Available at: [Link]

-

-

Cannizzaro Reaction Scope

-

Cannizzaro Reaction: Examples, Mechanism, and Application. Chemistry Learner. Available at: [Link]

-

Sources

Electronic Effects of Fluorine on Dihydroxybenzaldehyde: A Technical Guide

Executive Summary

This technical guide analyzes the physicochemical and reactivity perturbations introduced by fluorine substitution onto the dihydroxybenzaldehyde (DHB) scaffold. While DHB isomers (e.g., 2,4-DHB, 3,4-DHB) are privileged structures in medicinal chemistry, the strategic incorporation of fluorine—a "bioisostere with bite"—dramatically alters their electronic landscape.

This document moves beyond basic descriptions to explore the causality between fluorine’s high electronegativity (

Part 1: The Fluorine Factor in DHB Scaffolds

Electronic Perturbation Theory

The introduction of a fluorine atom into a phenolic aldehyde system creates a unique "push-pull" electronic environment. Unlike other halogens, fluorine exerts a massive inductive electron-withdrawing effect (

The Hammett Equation Context: For a DHB scaffold, the reactivity correlates with Hammett substituent constants.[1]

- (Inductive): +0.52 (Strong withdrawal)

- (Resonance): -0.34 (Weak donation)

In the context of acidity (phenol deprotonation) and carbonyl reactivity (nucleophilic attack), the

Impact on Acidity (pKa)

Fluorine substitution ortho or para to a hydroxyl group significantly lowers the pKa (increases acidity).

-

Mechanism: The high electronegativity of F stabilizes the phenoxide anion via inductive withdrawal of electron density through the

-bond framework. -

Magnitude: Expect a pKa drop of 1.2 – 2.0 units depending on position. This is critical for drug design, as it alters the ionization state at physiological pH (7.4), affecting membrane permeability (LogD).

Visualization of Electronic Effects

The following diagram illustrates the vector forces of fluorine on the 3,4-dihydroxybenzaldehyde (Protocatechualdehyde) scaffold.

Caption: Vector analysis of Inductive (-I) and Resonance (+R) effects of Fluorine on the DHB core.

Part 2: Physicochemical Data & Reactivity[2]

Comparative Properties

The following table contrasts standard 3,4-dihydroxybenzaldehyde with its fluorinated analog, 3-fluoro-4-hydroxybenzaldehyde (a simplified model for F-DHB systems).

| Property | Non-Fluorinated (Ref) | Fluorinated Analog | Mechanistic Cause |

| pKa (Phenolic) | ~8.5 - 9.0 | ~7.0 - 7.5 | Inductive stabilization of phenoxide anion ( |

| Carbonyl Reactivity | Moderate | High | Electron deficiency at carbonyl carbon increases susceptibility to nucleophiles. |

| LogP (Lipophilicity) | 0.8 - 1.2 | 1.1 - 1.5 | Fluorine is more lipophilic than Hydrogen; C-F bond has low polarizability. |

| Metabolic Stability | Low (Rapid conjugation) | High | C-F bond blocks metabolic oxidation (e.g., prevents hydroxylation at blocked site). |

| N/A | -130 to -140 ppm | Diagnostic shift sensitive to local electronic environment. |

Schiff Base Formation Kinetics

One of the primary applications of DHB is as a precursor for Schiff bases (imines).

-

Observation: Fluorinated DHBs react faster with primary amines than their non-fluorinated counterparts.

-

Causality: The aldehyde carbon is electron-deficient due to the ring-deactivating nature of fluorine. This lowers the LUMO energy, making the initial nucleophilic attack by the amine nitrogen more favorable.

-

Trade-off: While formation is faster, the resulting imine may be more susceptible to hydrolysis if the electron withdrawal is too strong.

Part 3: Synthetic Pathways & Protocols

Direct fluorination of DHB is often non-selective and low-yielding due to the activated ring. The Self-Validating Protocol below recommends a "Build-Then-Formylate" approach, ensuring regiochemical integrity.

Recommended Workflow: Vilsmeier-Haack Formylation

This protocol assumes starting with a fluorinated phenol/resorcinol precursor, which is commercially available or easier to synthesize via Balz-Schiemann reaction.

Caption: Vilsmeier-Haack formylation pathway for regioselective synthesis of Fluorinated DHB.

Step-by-Step Methodology

Objective: Synthesis of 3-fluoro-4-hydroxybenzaldehyde (or DHB analog) via Formylation.

-

Reagent Formation (In Situ):

-

In a flame-dried round-bottom flask under Argon, charge anhydrous DMF (5.0 eq).

-

Cool to 0°C. Dropwise add

(1.2 eq). Critical: Maintain temperature < 5°C to prevent thermal decomposition of the Vilsmeier complex (white precipitate forms).

-

-

Substrate Addition:

-

Dissolve the fluorinated phenol/resorcinol (1.0 eq) in minimum DMF.

-

Add slowly to the Vilsmeier reagent.[2]

-

Checkpoint: The reaction color typically shifts to yellow/orange.

-

-

Heating & Kinetics:

-

Warm to room temperature, then heat to 60-80°C for 4–6 hours.

-

Validation: Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). The fluorinated product will typically have a higher

than the starting phenol due to internal H-bonding or reduced polarity.

-

-

Hydrolysis & Isolation:

-

Pour the reaction mixture into crushed ice containing Sodium Acetate (buffer).

-

Stir vigorously for 1 hour to hydrolyze the iminium salt intermediate.

-

Filter the resulting precipitate. Recrystallize from Ethanol/Water.

-

Part 4: Biological Implications & References[2]

Bioisosterism and Metabolic Blocking

Incorporating fluorine into the DHB scaffold is a strategic tool in drug development (Source 1.5).

-

Metabolic Blocking: The C-F bond energy (approx. 116 kcal/mol) renders it inert to Cytochrome P450 oxidation. Placing F at the para position (relative to an electron donor) prevents metabolic hydroxylation, extending the drug's half-life (

). -

Binding Affinity: The fluorine atom can act as a weak hydrogen bond acceptor (unlike H), potentially creating new interactions within a receptor pocket.

References

-

Ossila. 3-Fluoro-4-hydroxybenzaldehyde | CAS 405-05-0.[3] (Accessed 2026). Link

-

Meanwell, N. A. Fluorine in Medicinal Chemistry.[4] (2018). ResearchGate/J. Med. Chem. Link

-

Hansch, C., Leo, A., & Taft, R. W. A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews.[3][5] Link

-

Dalton Transactions. Substituent effects of Schiff base ligands. (2012). Link

-

BenchChem. Efficient mechanochemical synthesis of new fluorinated Schiff bases. (2025).[5][6] Link

Disclaimer: All synthetic protocols involve hazardous chemicals (

Sources

- 1. Hammett equation - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ossila.com [ossila.com]

- 4. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. benchchem.com [benchchem.com]

Methodological & Application

2,5-difluoro-3,4-dihydroxybenzaldehyde in medicinal chemistry

Application Note: 2,5-Difluoro-3,4-dihydroxybenzaldehyde as a Privileged Scaffold in Medicinal Chemistry

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into aromatic scaffolds is a cornerstone of rational drug design. 2,5-Difluoro-3,4-dihydroxybenzaldehyde (CAS: 959216-64-9) represents a highly specialized, dual-functionalized building block. By combining a highly reactive aldehyde handle with a metabolically stabilized, fluorinated catechol moiety, this compound serves as an elite precursor for developing potent metalloenzyme inhibitors, specifically targeting Tyrosinase and Catechol-O-methyltransferase (COMT).

This application note provides an authoritative guide on the physicochemical rationale, synthetic utility, and step-by-step validation protocols for utilizing 2,5-difluoro-3,4-dihydroxybenzaldehyde in drug discovery pipelines.

Physicochemical & Mechanistic Rationale (The "Why")

To leverage this building block effectively, researchers must understand the causality behind its structural features. The parent compound, 3,4-dihydroxybenzaldehyde, is already recognized as a potent tyrosinase inhibitor and antioxidant[1]. However, the introduction of fluorine atoms at the 2 and 5 positions fundamentally alters the molecule's electronic and metabolic profile:

-

pKa Modulation and Metal Chelation: The strong electron-withdrawing inductive effect of the two fluorine atoms significantly lowers the pKa of the 3,4-hydroxyl groups. At physiological pH (7.4), a higher fraction of the catechol exists in its ionized (catecholate) form. This dramatically enhances electrostatic interactions and coordinate covalent bonding with critical metal cofactors, such as Cu²⁺ in the active site of Tyrosinase[2] or Mg²⁺ in COMT[3].

-

Enhanced Electrophilicity: The fluorines withdraw electron density from the aromatic ring, rendering the aldehyde carbon highly electrophilic. This accelerates condensation reactions, facilitating rapid Schiff base formation with primary amines (e.g., lysine residues within enzyme active pockets)[4].

-

Metabolic Stability: Unsubstituted catechols are notoriously susceptible to rapid oxidative degradation and phase II metabolism (glucuronidation/sulfation). Fluorine substitution at the 2 and 5 positions sterically and electronically blocks these metabolic liabilities, extending the biological half-life of derived drug candidates[5].

Dual-action enzyme inhibition mechanism of 2,5-difluoro-3,4-dihydroxybenzaldehyde.

Quantitative Profiling: Fluorinated vs. Non-Fluorinated Catechols

When designing target libraries, it is critical to compare the baseline metrics of the fluorinated scaffold against its non-fluorinated counterparts. The data below summarizes the expected shifts in physicochemical behavior[5][6].

| Scaffold Type | Representative Compound | Approx. pKa (OH₁ / OH₂) | Tyrosinase IC₅₀ Trend | Metabolic Oxidation Stability |

| Standard Catechol | 3,4-Dihydroxybenzaldehyde | 7.5 / 11.5 | Baseline (Moderate) | Low (Rapidly oxidized) |

| Mono-fluoro Catechol | 3-Fluoro-4,5-dihydroxybenzaldehyde | 6.8 / 10.9 | 2x to 5x more potent | Moderate |

| Di-fluoro Catechol | 2,5-Difluoro-3,4-dihydroxybenzaldehyde | ~6.1 / 10.2 | >10x more potent | High (Oxidation blocked) |

Experimental Protocols: Synthesis and Validation

The following protocols are designed as self-validating systems, ensuring that researchers can confirm the integrity of their intermediates before proceeding to biological assays.

Protocol A: Synthesis of a Peptidomimetic Tyrosinase Inhibitor via Ugi Reaction

The aldehyde handle of 2,5-difluoro-3,4-dihydroxybenzaldehyde is ideal for multicomponent reactions, such as the Ugi four-component reaction, to generate peptidomimetics with potent antimicrobial and anti-tyrosinase activity[7].

Reagents:

-

2,5-Difluoro-3,4-dihydroxybenzaldehyde (1.0 eq)

-

Primary amine (e.g., benzylamine) (1.0 eq)

-

Carboxylic acid (e.g., acetic acid) (1.0 eq)

-

Isocyanide (e.g., tert-butyl isocyanide) (1.0 eq)

-

Solvent: Methanol (anhydrous)

Step-by-Step Methodology:

-

Imine Formation: Dissolve 2,5-difluoro-3,4-dihydroxybenzaldehyde and the primary amine in anhydrous methanol. Stir at room temperature for 2 hours. Causality: Pre-forming the imine ensures high yields, as the highly electrophilic fluorinated aldehyde reacts rapidly, preventing side reactions.

-

Multicomponent Assembly: Add the carboxylic acid followed immediately by the isocyanide. Stir the mixture at room temperature for 24 hours.

-

Workup & Purification: Evaporate the solvent under reduced pressure. Redissolve the crude mixture in ethyl acetate, wash with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄.

-

Self-Validation (QC): Perform TLC (Hexane:EtOAc 1:1). The disappearance of the highly UV-active aldehyde spot confirms reaction completion. Confirm the structure via ¹H-NMR; the distinctive aldehyde proton peak (~9.8 ppm) must be entirely absent, replaced by the peptidomimetic backbone signals.

Protocol B: Mushroom Tyrosinase Inhibition Kinetics Assay

To validate the biological efficacy of the synthesized fluorinated derivatives, an in vitro kinetic assay measuring the oxidation of L-DOPA to dopachrome is required[8].

Step-by-Step Methodology:

-

Buffer Preparation: Prepare a 50 mM sodium phosphate buffer at pH 6.8. Causality: pH 6.8 mimics the physiological environment of melanocytes while maintaining the stability of the catecholate anion.

-

Enzyme & Inhibitor Incubation: In a 96-well microplate, add 100 µL of buffer, 20 µL of the synthesized inhibitor (dissolved in DMSO, final DMSO concentration <1%), and 20 µL of mushroom tyrosinase (1000 U/mL). Incubate at 30°C for 10 minutes. Causality: Pre-incubation is critical. Aldehyde-containing inhibitors often act via time-dependent Schiff base formation with the enzyme; skipping this step yields artificially high IC₅₀ values[4].

-

Substrate Addition: Initiate the reaction by adding 20 µL of 2.5 mM L-DOPA.

-

Spectrophotometric Readout: Immediately monitor the absorbance at 475 nm (the λmax of dopachrome) continuously for 10 minutes using a microplate reader.

-

Self-Validation (Controls):

-

Positive Control: Kojic acid (a known copper chelator).

-

Negative Control: Vehicle (1% DMSO in buffer) to establish the uninhibited Vₘₐₓ.

-

Experimental workflow for synthesizing and validating fluorinated catechol inhibitors.

References

-

Tyrosinase inhibitors identified from phytochemicals and their mechanism of control . eScholarship. Available at:[Link]

-

An Updated Review of Tyrosinase Inhibitors . PMC - NIH. Available at:[Link]

-

Tyrosinase inhibitory effect of peptidomimetics . ResearchGate. Available at:[Link]

-

Synthesis, Antimicrobial Activity, and Tyrosinase Inhibition by Multifunctional 3,4-Dihydroxy-Phenyl Peptidomimetics . PubMed - NIH. Available at: [Link]

-

Synthesis and Evaluation of C15 Triene Urushiol Derivatives as Potential Anticancer Agents and HDAC2 Inhibitor . MDPI. Available at:[Link]

-

Division of Medicinal Chemistry Scientific Abstracts . ACS Medi. Available at:[Link]

Sources

- 1. 3,4-Dihydroxybenzaldehyde | CAS:139-85-5 | Manufacturer ChemFaces [chemfaces.com]

- 2. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. acsmedi.org [acsmedi.org]

- 4. escholarship.org [escholarship.org]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis, Antimicrobial Activity, and Tyrosinase Inhibition by Multifunctional 3,4-Dihydroxy-Phenyl Peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Note: Derivatization of 2,5-Difluoro-3,4-dihydroxybenzaldehyde for Bioassays

Introduction & Strategic Rationale

The molecule 2,5-difluoro-3,4-dihydroxybenzaldehyde (DFDB) represents a high-value scaffold in medicinal chemistry. Unlike its non-fluorinated parent (protocatechualdehyde), the introduction of fluorine atoms at the 2 and 5 positions fundamentally alters the electronic and physicochemical landscape of the molecule.

The "Fluorine Effect" in Bioassay Design

For researchers designing bioassays, understanding these electronic shifts is critical before attempting derivatization:

-